molecular formula C20H26N2O B3026142 N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine CAS No. 28456-24-8

N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine

Cat. No.: B3026142
CAS No.: 28456-24-8
M. Wt: 310.4 g/mol
InChI Key: HVZBFQZTWWJOHF-UHFFFAOYSA-N
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Description

Para-methoxy 4-ANPP: (N-(4-methoxyphenyl)-1-(2-phenylethyl)-4-piperidinamine) is a synthetic compound that belongs to the class of fentanyl analogs. It is structurally similar to known opioids and is primarily used as a precursor in the synthesis of para-methoxyfentanyl . This compound is of significant interest in forensic and analytical chemistry due to its structural similarity to potent synthetic opioids.

Preparation Methods

Synthetic Routes and Reaction Conditions: Para-methoxy 4-ANPP is synthesized through a series of chemical reactions involving the introduction of a methoxy group to the 4-position of the aniline ring. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of para-methoxy 4-ANPP follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Para-methoxy 4-ANPP undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of para-methoxy 4-ANPP involves its interaction with opioid receptors in the central nervous system. It binds to the mu-opioid receptors, leading to the inhibition of neurotransmitter release and modulation of pain signals. The compound’s effects are mediated through the activation of G-protein-coupled receptors, resulting in analgesic and sedative effects .

Comparison with Similar Compounds

Uniqueness: Para-methoxy 4-ANPP is unique due to its specific methoxy substitution at the 4-position of the aniline ring, which distinguishes it from other fentanyl analogs. This structural modification influences its pharmacological properties and metabolic pathways, making it a compound of interest in both research and forensic applications .

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-23-20-9-7-18(8-10-20)21-19-12-15-22(16-13-19)14-11-17-5-3-2-4-6-17/h2-10,19,21H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZBFQZTWWJOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801036969
Record name Despropionyl p-methoxyfentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801036969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28456-24-8
Record name Despropionyl p-methoxyfentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801036969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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